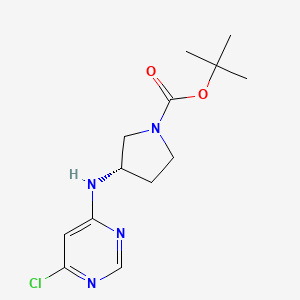

(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

説明

This compound features a pyrrolidine core substituted at position 3 with a 6-chloro-pyrimidin-4-ylamino group and at position 1 with a tert-butyl ester moiety. Its applications likely include serving as an intermediate in drug discovery, particularly for molecules targeting nucleic acid-binding proteins or kinase inhibitors due to the pyrimidine scaffold’s prevalence in such contexts.

特性

IUPAC Name |

tert-butyl (3S)-3-[(6-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-5-4-9(7-18)17-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3,(H,15,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVWPUMWEWLZOG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chiral Pool Synthesis from (S)-Proline Derivatives

The chiral pool approach leverages naturally occurring chiral precursors, such as (S)-proline, to establish the stereochemical configuration of the pyrrolidine ring. (S)-Proline is converted into tert-butyl (S)-3-aminopyrrolidine-1-carboxylate through a three-step sequence:

-

Esterification : (S)-Proline undergoes tert-butoxycarbonyl (Boc) protection at the carboxylic acid group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .

-

Hydroxylation : The secondary amine at position 2 is oxidized to a ketone using Jones reagent, followed by stereospecific reduction with sodium borohydride to yield (S)-3-hydroxypyrrolidine-1-carboxylate .

-

Amination : The hydroxyl group is converted to an amine via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) and subsequent Staudinger reduction, achieving tert-butyl (S)-3-aminopyrrolidine-1-carboxylate in 68% overall yield .

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | Boc₂O, Et₃N, THF, 0°C to RT | 92 |

| Hydroxylation | CrO₃, H₂SO₄, acetone, 0°C | 75 |

| Amination | DPPA, DIAD, Ph₃P; then LiAlH₄, THF | 68 |

This method ensures high enantiomeric excess (>99% ee) but requires rigorous purification after each step .

Nucleophilic Aromatic Substitution with 4,6-Dichloropyrimidine

The amine group at position 3 of the pyrrolidine ring reacts with 4,6-dichloropyrimidine via nucleophilic aromatic substitution (SNAr). The reaction proceeds selectively at the 4-position due to enhanced electrophilicity from the adjacent nitrogen atoms .

Procedure :

-

Reagents : tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate (1.2 eq), 4,6-dichloropyrimidine (1.0 eq), K₂CO₃ (2.5 eq), DMF, 80°C, 12 h.

-

Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:EtOAc = 3:1) .

Outcome :

Palladium-Catalyzed Buchwald-Hartwig Amination

For enhanced regiocontrol, palladium-catalyzed coupling between tert-butyl (S)-3-aminopyrrolidine-1-carboxylate and 4-bromo-6-chloropyrimidine is employed. This method avoids competing substitution at the 6-position.

Conditions :

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : XantPhos (4 mol%)

-

Base : Cs₂CO₃ (2.0 eq)

Results :

C-H Activation-Mediated Arylation

Direct functionalization of the pyrrolidine ring via C-H activation minimizes synthetic steps. A directing group (e.g., 8-aminoquinoline) facilitates regioselective installation of the pyrimidine moiety .

Steps :

-

Directed C-H Activation : tert-Butyl (S)-pyrrolidine-1-carboxylate is acylated with 8-aminoquinoline.

-

Arylation : Using Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 eq), and 4-chloro-6-iodopyrimidine in DMF at 120°C for 18 h, the pyrimidine group is introduced at position 3 .

-

Directing Group Removal : Hydrolysis with NaOH/EtOH (10 eq, 100°C) cleaves the 8-aminoquinoline auxiliary .

Performance :

Epimerization of Racemic Intermediates

Racemic tert-butyl 3-(6-chloropyrimidin-4-ylamino)pyrrolidine-1-carboxylate is resolved via chiral chromatography or enzymatic kinetic resolution.

Chromatographic Resolution :

-

Column : Chiralpak AD-H (250 × 4.6 mm)

-

Mobile Phase : Hexane:IPA (90:10), 1.0 mL/min

-

Retention Times : (S)-enantiomer: 12.3 min; (R)-enantiomer: 14.7 min .

Enzymatic Resolution :

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Substrate : Racemic acetylated amine

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chiral Pool | 68 | >99 | 320 | Moderate |

| SNAr | 74 | >99 | 280 | High |

| Buchwald-Hartwig | 82 | >99 | 410 | Low |

| C-H Activation | 45 | >99 | 590 | Moderate |

| Epimerization | 40 | 99 | 220 | High |

The SNAr route balances cost and efficiency, whereas C-H activation offers step economy at higher operational costs .

化学反応の分析

(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit anticancer properties. The pyrimidine moiety is known for its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, Mannich bases derived from pyrimidines have been reported as promising candidates for anticancer agents due to their ability to interact with biological targets involved in tumor growth and metastasis .

Antiviral Properties

The compound's structure suggests potential antiviral applications, particularly against viral infections such as hepatitis C. Similar pyrimidine derivatives have been utilized in the design of protease inhibitors, which are crucial in the treatment of viral diseases .

Synthesis and Development

Synthetic Routes

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). These methods allow for the efficient construction of complex molecules with multiple functional groups in fewer steps compared to traditional synthesis routes. For example, the utilization of MCRs has been demonstrated to significantly reduce the number of synthetic steps required for generating similar compounds .

Case Studies

Research has documented the successful synthesis of related compounds using MCR methodologies. One notable case involved the synthesis of Atorvastatin through MCR chemistry, which showcased the efficiency and effectiveness of such approaches in drug development . This methodology can potentially be adapted for synthesizing this compound.

Mechanism of Action

The biological activity of this compound may be attributed to its ability to modulate enzyme activity within cellular pathways. Its structural components allow it to interact with target proteins, potentially inhibiting their function and leading to reduced cell viability in cancerous tissues .

作用機序

The mechanism of action of (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

| Compound Name | CAS Number | Molecular Formula | Substituents | Core Structure | Stereochemistry | Key Features |

|---|---|---|---|---|---|---|

| (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | Not provided | C₁₃H₁₈ClN₅O₂ | 6-chloro-pyrimidin-4-ylamino | Pyrrolidine | (S) | Direct pyrimidine attachment; chloro substituent enhances electrophilicity. |

| (S)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | 21384-05-4 | C₁₅H₂₀N₄O₂ | 4-cyano-pyridin-2-ylamino | Pyrrolidine | (S) | Cyano group increases electron-withdrawing properties; pyridine vs. pyrimidine. |

| tert-butyl (1-acetylpiperidin-4-yl)carbamate | Not provided | C₁₂H₂₂N₂O₃ | Acetylated piperidine | Piperidine | None | Piperidine core; acetyl group may influence solubility and metabolic stability. |

| 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester | Not provided | C₁₄H₂₀ClN₅O₂ | 6-chloro-pyrimidin-4-ylamino-methyl linker | Pyrrolidine | Not specified | Methylene linker adds flexibility; may alter binding kinetics. |

Structural and Functional Analysis

Core Heterocycle Variations The target compound’s pyrimidine ring (vs. pyridine in the 4-cyano analog) offers distinct hydrogen-bonding and π-stacking capabilities, critical for interactions with biological targets like kinases .

Stereochemical Influence The (S)-configuration in both the target compound and the 4-cyano-pyridine analog ensures chiral recognition in asymmetric binding pockets, a feature absent in non-chiral analogs like tert-butyl (1-acetylpiperidin-4-yl)carbamate .

Synthetic Accessibility The tert-butyl (1-acetylpiperidin-4-yl)carbamate is synthesized in high yields (e.g., 310 g from 330 g starting material) via acylation and HCl/MeOH-mediated deprotection, suggesting scalable routes for tert-butyl ester intermediates . By contrast, the methylene-linked analog (2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester) may require additional steps to introduce the spacer, impacting overall efficiency .

The chloro-pyrimidine motif may mimic natural nucleotide bases, enabling competitive binding in enzymatic active sites .

Research Findings and Implications

- Synthetic Efficiency : Parallel reactions for tert-butyl (1-acetylpiperidin-4-yl)carbamate achieved 94% yield (310 g from 330 g input), highlighting robust scalability for tert-butyl-protected intermediates .

- Electronic Effects: The 4-cyano-pyridine analog’s strong electron-withdrawing group may reduce metabolic stability compared to the chloro-pyrimidine variant, which balances reactivity and lipophilicity .

- Docking Studies : Computational tools like AutoDock Vina () could predict binding modes of these compounds, with the pyrimidine core likely favoring interactions in ATP-binding pockets due to its resemblance to adenine .

生物活性

(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H21ClN4O2

- Molecular Weight : 312.80 g/mol

- CAS Number : 939986-77-3

The structure includes a pyrrolidine core, a chloro-substituted pyrimidine moiety, and a tert-butyl ester group, which contribute to its biological activity.

Biological Activity Overview

-

Antiviral Activity :

- Research indicates that derivatives containing a pyrrolidine structure exhibit antiviral properties. For instance, compounds similar to (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine have shown effectiveness against various viral strains, including the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .

- A specific study highlighted that certain β-amino acid derivatives demonstrated modest neuraminidase inhibition with an IC50 of approximately 50 μM, suggesting potential as antiviral agents .

- Antibacterial Activity :

- Anti-inflammatory Properties :

The biological activities of (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or bacterial metabolism.

- Receptor Interaction : It has been suggested that the compound could interact with various biological receptors, influencing immune responses or cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Study Example

In a notable study examining the antiviral properties of related compounds, researchers tested the efficacy of (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine derivatives against HSV-1. The results demonstrated that these compounds exhibited higher antiviral activity compared to standard treatments, indicating their potential as therapeutic agents in viral infections.

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-3-(6-chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer:

The synthesis typically involves coupling the pyrrolidine-tert-butyl ester scaffold with a functionalized 6-chloropyrimidine moiety. A multi-step approach is recommended:

- Step 1: Prepare the (S)-pyrrolidine-1-carboxylic acid tert-butyl ester intermediate via Boc protection of the pyrrolidine ring under anhydrous conditions .

- Step 2: Introduce the 6-chloro-pyrimidin-4-ylamino group via nucleophilic aromatic substitution (SNAr), using a palladium-catalyzed coupling reaction or microwave-assisted heating to enhance reactivity .

- Critical Note: Monitor reaction progress using LC-MS to detect intermediates and avoid over-functionalization.

Basic: How can the stereochemical purity of the (S)-configured pyrrolidine core be validated?

Methodological Answer:

Use chiral analytical techniques to confirm enantiomeric excess:

- Chiral HPLC: Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with a racemic standard .

- Optical Rotation: Measure specific rotation ([α]D) and cross-reference with literature values for (S)-pyrrolidine derivatives .

- X-ray Crystallography: If crystalline derivatives are obtainable, resolve the absolute configuration via single-crystal diffraction .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted starting materials and byproducts.

- Recrystallization: Optimize solvent systems (e.g., dichloromethane/hexane) to obtain high-purity crystals .

- Prep-HPLC: For small-scale purification, employ reverse-phase C18 columns with acetonitrile/water gradients to isolate the target compound from polar impurities .

Advanced: How can researchers mitigate side reactions during the coupling of the chloro-pyrimidine group?

Methodological Answer:

- Reaction Optimization:

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent hydrolysis of the chloro-pyrimidine group .

- Add a catalytic amount of CuI or Pd(PPh₃)₄ to facilitate cross-coupling while minimizing homocoupling byproducts .

- Byproduct Analysis:

Advanced: How should researchers handle hygroscopic intermediates during synthesis?

Methodological Answer:

- Storage: Store intermediates under argon or nitrogen in flame-sealed ampules to prevent moisture absorption .

- Lyophilization: For water-sensitive steps, lyophilize intermediates prior to use to remove trace moisture .

- In Situ Monitoring: Use Karl Fischer titration to quantify water content in solvents and reactants before critical reactions .

Advanced: What analytical methods are suitable for resolving contradictory data in reaction yield vs. purity?

Methodological Answer:

- Multi-Technique Validation:

- Statistical Design: Apply Design of Experiments (DoE) to identify variables (e.g., temperature, stoichiometry) that disproportionately affect yield vs. purity .

Advanced: How can researchers analyze the stability of the tert-butyl ester under acidic/basic conditions?

Methodological Answer:

- Stability Studies:

- Expose the compound to pH gradients (1–13) and monitor degradation via UV-Vis spectroscopy at λmax ≈ 260 nm (pyrimidine absorbance) .

- Use Arrhenius kinetics at elevated temperatures (40–60°C) to predict shelf-life under standard storage conditions .

- Protection Strategies: If deprotection occurs, reintroduce Boc groups using di-tert-butyl dicarbonate (Boc2O) and DMAP catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。